Cas no 2818961-92-9 (Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

2818961-92-9 structure
Nom du produit:Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Numéro CAS:2818961-92-9
Le MF:C12H17BClNO4S
Mégawatts:317.59668135643
CID:5464270
PubChem ID:71433100
Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- 3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- EN300-7538908
- Z2049757281
- G64013
- 2818961-92-9
-
- Piscine à noyau: 1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(7-10(9)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17)
- La clé Inchi: VWBBFIPCGTVAMI-UHFFFAOYSA-N
- Sourire: ClC1C=C(S(=O)(=O)N)C=CC=1B1OC(C)(C)C(C)(C)O1
Propriétés calculées
- Qualité précise: 317.0659871g/mol
- Masse isotopique unique: 317.0659871g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 2
- Complexité: 460
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 87Ų
Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7538908-0.1g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 0.1g |
$312.0 | 2025-03-10 | |
Enamine | EN300-7538908-0.5g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 0.5g |
$702.0 | 2025-03-10 | |
Enamine | EN300-7538908-5.0g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 5.0g |
$2608.0 | 2025-03-10 | |
Enamine | EN300-7538908-0.25g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 0.25g |
$444.0 | 2025-03-10 | |
Enamine | EN300-7538908-1.0g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 1.0g |
$900.0 | 2025-03-10 | |
Enamine | EN300-7538908-10.0g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 10.0g |
$3868.0 | 2025-03-10 | |
Enamine | EN300-7538908-2.5g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 2.5g |
$1763.0 | 2025-03-10 | |
Enamine | EN300-7538908-0.05g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95.0% | 0.05g |
$209.0 | 2025-03-10 | |
Aaron | AR027PGR-1g |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95% | 1g |
$1263.00 | 2023-12-15 | |
Aaron | AR027PGR-50mg |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |
2818961-92-9 | 95% | 50mg |
$313.00 | 2023-12-15 |
Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Littérature connexe
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
4. Back matter
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
2818961-92-9 (Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) Produits connexes
- 1706441-18-0(N1-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]benzene-1,4-diamine)
- 2138265-91-3(3-(Heptan-3-yl)thiophene-2-carboxylic acid)
- 1806227-94-0(6-Bromo-2-cyano-4-iodo-3-(trifluoromethoxy)pyridine)
- 905686-68-2(N-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylbenzenesulfonamide)
- 2287315-08-4(3-Bromo-5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid)
- 2165030-32-8(2-methyl-3-(1H-pyrazol-3-yl)propanoic acid)
- 38209-58-4(Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate)
- 1340852-20-1(2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide)
- 899737-82-7(N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2,2-dimethylpropanamide)
- 148-79-8(Thiabendazole)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:2818961-92-9)Benzenesulfonamide, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):174/447